molecular formula C11H10N2O2 B077460 N-(5-Phenyl-3-isoxazolyl)acetamide CAS No. 13273-63-7

N-(5-Phenyl-3-isoxazolyl)acetamide

Cat. No. B077460
CAS RN: 13273-63-7
M. Wt: 202.21 g/mol
InChI Key: CDZCQHBMPQSNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Phenyl-3-isoxazolyl)acetamide, commonly known as PIA, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. PIA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of PIA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor. This means that PIA enhances the activity of the receptor in the presence of the neurotransmitter GABA. PIA has been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of PIA are primarily related to its activity on the GABA(A) receptor. PIA has been shown to enhance the activity of the receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using PIA in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PIA is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.

Future Directions

There are many potential future directions for research on PIA. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor. Another area of interest is the study of the role of the GABA(A) receptor in neurological disorders, such as epilepsy and anxiety. Finally, the use of PIA as a tool in drug discovery and development is an area of ongoing research.

Synthesis Methods

The synthesis of PIA involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to yield PIA. This method has been reported to yield PIA in high purity and yield.

Scientific Research Applications

PIA has been found to have a wide range of applications in scientific research. One of the most significant applications of PIA is in the study of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. PIA has been shown to bind selectively to a specific site on the GABA(A) receptor, making it a valuable tool for studying the structure and function of these receptors.

properties

CAS RN

13273-63-7

Product Name

N-(5-Phenyl-3-isoxazolyl)acetamide

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(5-phenyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

CDZCQHBMPQSNIC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NOC(=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=NOC(=C1)C2=CC=CC=C2

synonyms

N-(5-Phenylisoxazol-3-yl)acetamide

Origin of Product

United States

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